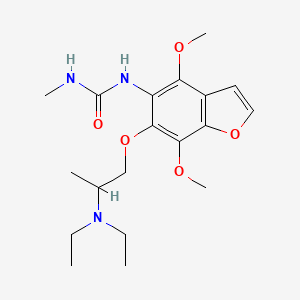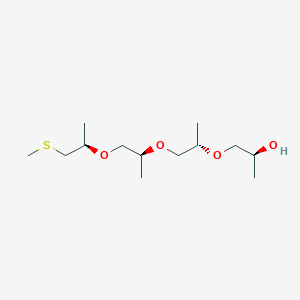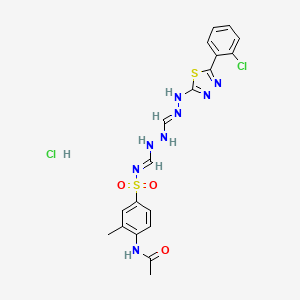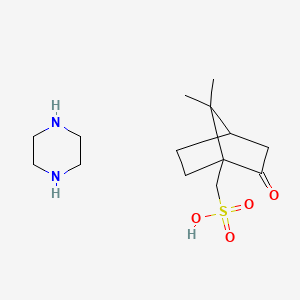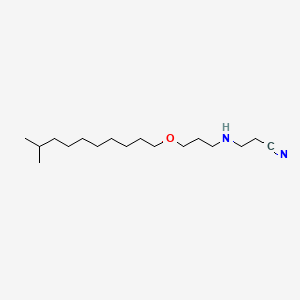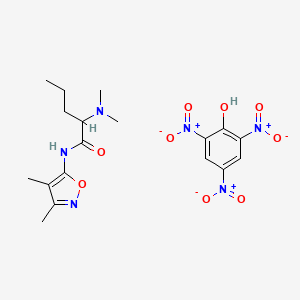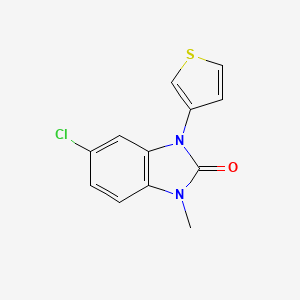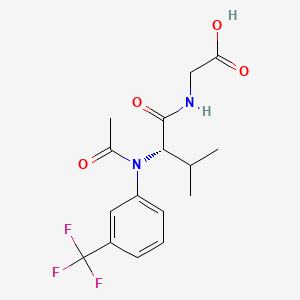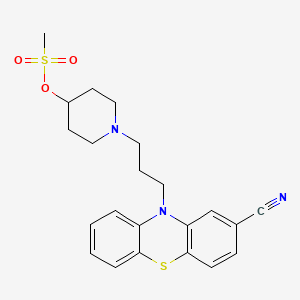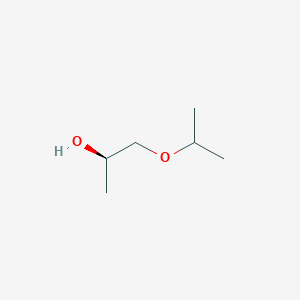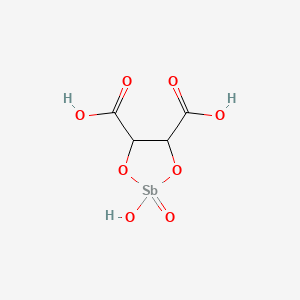
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide is a complex organometallic compound containing antimony
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide typically involves the reaction of antimony trioxide with a suitable dicarboxylic acid under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the dioxastibolane ring structure.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where antimony trioxide and the dicarboxylic acid are reacted in a solvent under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide.
Applications De Recherche Scientifique
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing antimony-based drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,2-Dioxastannolane-4,5-dicarboxylic acid, 2,2-dibutyl-, dimethyl ester
- 1,2,3-Triazole-4,5-dicarboxylic acid
Uniqueness
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide is unique due to the presence of antimony in its structure, which imparts distinct chemical and physical properties compared to similar compounds containing other metals like tin or triazole derivatives.
Propriétés
Numéro CAS |
126506-93-2 |
|---|---|
Formule moléculaire |
C4H5O8Sb |
Poids moléculaire |
302.84 g/mol |
Nom IUPAC |
2-hydroxy-2-oxo-1,3,2λ5-dioxastibolane-4,5-dicarboxylic acid |
InChI |
InChI=1S/C4H4O6.H2O.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2H,(H,7,8)(H,9,10);1H2;;/q-2;;;+3/p-1 |
Clé InChI |
VQYKRVXCUCHIPW-UHFFFAOYSA-M |
SMILES canonique |
C1(C(O[Sb](=O)(O1)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


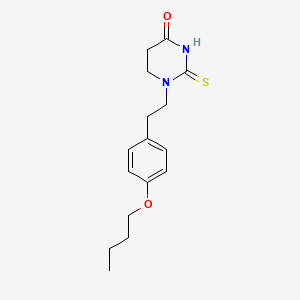
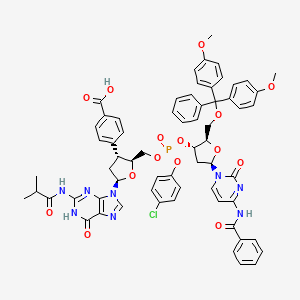
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)
